2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-9-11(8-24-25)14-4-3-10(6-22-14)7-23-18(26)12-5-13(19)16(21)17(27-2)15(12)20/h3-6,8-9H,7H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULOCBUJSHAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound under discussion has shown promise in inhibiting various cancer cell lines. For instance, compounds containing the pyrazole scaffold have been associated with significant inhibition rates in cancer cell proliferation, demonstrating IC50 values that indicate their potency against specific targets such as Aurora kinases and BRAF mutations .
Anti-inflammatory Properties
The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases .
Neuropharmacological Effects
Emerging research indicates that pyrazole compounds can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The interaction of the compound with specific neural receptors may facilitate therapeutic benefits in conditions such as Alzheimer's disease .
Case Study 1: Anticancer Assays
In a study assessing the anticancer potential of similar compounds, derivatives were tested against various human cancer cell lines (e.g., HepG2, Jurkat). The results indicated that certain modifications to the pyrazole structure led to enhanced activity against these cell lines, with some exhibiting IC50 values below 1 µM .
Case Study 2: Inflammation Models
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results showed significant reductions in inflammatory markers when treated with compounds similar to 2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide .
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoquinazolinone 12
Structure: The compound 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (benzoquinazolinone 12) shares the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl substituent with the target compound. However, its core is a quinazolinone ring fused to a benzene moiety, unlike the benzamide scaffold of the target . Activity: Benzoquinazolinone 12 is a potent M1 mAChR PAM with higher functional potency than its predecessor, BQCA (EC₅₀ ~100 nM vs. ~1 μM for BQCA). This enhanced activity is attributed to the quinazolinone core and the hydroxycyclohexyl group, which improve receptor binding and allosteric modulation . Key Differences:
- The trifluoro and methoxy groups on the benzamide may enhance metabolic stability compared to the hydroxycyclohexyl group in benzoquinazolinone 12.
N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-3-[(2,2,3,3-Tetrafluoropropoxy)Methyl]Benzamide (832674-14-3)
Structure : This benzamide derivative substitutes the pyridinylmethyl group with a benzothiazole ring and includes a tetrafluoropropoxy chain.
Activity : While biological data are unavailable, the benzothiazole moiety is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), and fluorinated alkoxy groups often improve blood-brain barrier penetration .
Key Differences :
- The target compound’s pyridinylmethyl-pyrazole group may offer better selectivity for CNS targets compared to benzothiazole-based analogs.
- The methoxy group in the target could reduce metabolic oxidation compared to the ethoxy group in 832674-14-3.
Ethyl 2-({[3-Amino-4-Methyl-6-(Trifluoromethyl)Thieno[2,3-b]Pyridin-2-yl]Carbonyl}Amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (832674-31-4)
Structure: This compound combines a thienopyridine core with a tetrahydrobenzothiophene ester. Activity: Thienopyridine derivatives are known for antiviral or anticancer activity. Key Differences:
- The target compound’s lack of an ester group implies it is pharmacologically active without requiring metabolic activation.
- The pyridinylmethyl-pyrazole group may confer distinct target specificity compared to thienopyridine systems.
Structural and Functional Comparison Table
Research Findings and Implications
- Structural Insights: The pyridinylmethyl-pyrazole group is a recurring motif in mAChR PAMs (e.g., benzoquinazolinone 12) and may contribute to receptor engagement. The target compound’s fluorine atoms likely improve bioavailability and target residence time .
- Metabolic Stability : Fluorine and methoxy substituents in the target compound reduce oxidative metabolism compared to ethoxy or ester-containing analogs (e.g., 832674-31-4) .
- Target Hypotheses : Based on structural parallels, the compound may act as a PAM for mAChRs or a kinase inhibitor. Further in vitro profiling is required to validate these hypotheses.
Biological Activity
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a trifluoromethyl group, a methoxy group, and a pyrazole-pyridine moiety. Its synthesis typically involves multi-step organic reactions, often utilizing palladium or nickel catalysts to facilitate the formation of the desired heterocyclic frameworks .
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Trifluoromethyl Group | -CF₃ |
| Methoxy Group | -OCH₃ |
| Pyrazole | -C₃H₃N₂ |
| Pyridine | C₅H₄N |
| Benzamide | C₆H₅N |
Antimicrobial Properties
Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to 2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines at low concentrations .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy of the compound against resistant bacterial strains.
- Method : Disk diffusion method was employed.
- Results : The compound displayed zones of inhibition ranging from 15 to 25 mm against tested strains.
-
Case Study on Anticancer Properties :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was performed.
- Results : The compound reduced cell viability by over 50% in several cancer cell lines at concentrations below 10 µM.
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest favorable absorption and bioavailability profiles. For example, one study reported an oral bioavailability of approximately 31.8% with a clearance rate of 82.7 mL/h/kg in animal models . Such profiles are critical for evaluating the therapeutic potential of these compounds.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and which reagents are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyridine and benzamide precursors. Key steps include:
- Coupling reactions between pyridinylmethylamine and fluorinated benzoyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Heterocycle introduction (e.g., 1-methyl-1H-pyrazole) via palladium-catalyzed cross-coupling or nucleophilic substitution .
Critical reagents include O-benzyl hydroxylamine hydrochloride for intermediate protection and trichloroisocyanuric acid (TCICA) for selective fluorination . Yield optimization requires strict temperature control (0–25°C) and anhydrous solvents (e.g., acetonitrile) .
Advanced: How can conflicting spectral data (e.g., NMR, MS) from different synthetic batches be systematically resolved?
Answer:
Discrepancies often arise from residual solvents , rotamers , or unreacted intermediates . Methodological steps:
- 2D NMR (COSY, HSQC) to distinguish overlapping proton environments, particularly for trifluoromethyl and methoxy groups .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and detect trace impurities .
- HPLC purification with a C18 column (acetonitrile/water gradient) to isolate stereoisomers or byproducts . Document solvent history, as DMSO-d₆ can mask exchangeable protons .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 110–125 ppm in ¹³C), and pyridinyl protons (δ 7.5–8.5 ppm) .
- FTIR : Validate carbonyl (1650–1680 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- Elemental analysis : Ensure <0.5% deviation from theoretical C/H/N/F values .
- HPLC-UV : Monitor purity (>98%) using a 254 nm wavelength .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., fluorine-substituted benzene) prone to nucleophilic attack .
- Molecular docking to simulate interactions with biological targets (e.g., kinases) and guide functionalization of the pyrazole moiety .
- Solvent effect modeling (PCM method) to predict reaction rates in polar aprotic solvents like DMF .
Basic: What strategies mitigate decomposition during long-term storage of fluorinated benzamide derivatives?
Answer:
- Storage : -20°C in amber vials under argon to prevent photodegradation and hydrolysis of the trifluoromethyl group .
- Stabilizers : Add 1% w/v ascorbic acid to scavenge free radicals in DMSO stock solutions .
- Periodic LC-MS checks : Monitor for degradation products (e.g., demethylation or defluorination) .
Advanced: How do steric and electronic effects of the 1-methylpyrazole group influence biological activity?
Answer:
- Steric effects : The 1-methyl group reduces rotational freedom, enhancing binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Electronic effects : Pyrazole’s electron-rich N-atoms participate in hydrogen bonding with catalytic lysine residues, confirmed by SAR studies using methyl/ethyl analogs .
- Fluorine substitution : Adjacent trifluoromethyl groups increase metabolic stability by resisting CYP450 oxidation .
Basic: What are common pitfalls in scaling up the synthesis from milligram to gram quantities?
Answer:
- Exothermic reactions : Use jacketed reactors for fluorination steps to maintain <30°C .
- Solvent polarity : Replace DMF with THF in Pd-mediated couplings to reduce viscosity and improve mixing .
- Intermediate isolation : Crystallize the benzamide precursor from ethyl acetate/hexane (1:3) to avoid oiling out .
Advanced: How can kinetic studies resolve contradictions in reported catalytic efficiencies for pyrazole functionalization?
Answer:
- Pseudo-first-order kinetics : Vary catalyst loading (e.g., Pd(PPh₃)₄) and monitor reaction progress via in situ IR for C-N coupling .
- Arrhenius plots : Compare activation energies (Eₐ) across solvents (DMF vs. DMSO) to identify rate-limiting steps .
- Isotope labeling : Use ¹⁸O-water to trace hydrolysis pathways in competing mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
